9-Benzyl-6-methylsulfanyl-purin-2-amine
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Overview
Description
9-benzyl-6-methylsulfanylpurin-2-amine is a chemical compound with the molecular formula C13H13N5S It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-6-methylsulfanylpurin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Methylation: The purine derivative undergoes methylation to introduce the methylsulfanyl group at the 6-position.
Benzylation: The compound is then subjected to benzylation to introduce the benzyl group at the 9-position.
Amination: Finally, the compound undergoes amination to introduce the amino group at the 2-position.
The reaction conditions for these steps typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of 9-benzyl-6-methylsulfanylpurin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure cost-effectiveness and scalability. The reaction conditions are optimized to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
9-benzyl-6-methylsulfanylpurin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9-benzyl-6-methylsulfanylpurin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 9-benzyl-6-methylsulfanylpurin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in purine metabolism, disrupting the synthesis of nucleic acids.
Pathways Involved: It interferes with DNA and RNA synthesis, leading to the inhibition of cell proliferation, particularly in rapidly dividing cells such as cancer cells
Comparison with Similar Compounds
Similar Compounds
6-mercaptopurine: A well-known antimetabolite used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Uniqueness
9-benzyl-6-methylsulfanylpurin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike 6-mercaptopurine and azathioprine, this compound has a benzyl group at the 9-position and a methylsulfanyl group at the 6-position, which may contribute to its unique mechanism of action and potential therapeutic applications .
Properties
CAS No. |
51112-65-3 |
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Molecular Formula |
C13H13N5S |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
9-benzyl-6-methylsulfanylpurin-2-amine |
InChI |
InChI=1S/C13H13N5S/c1-19-12-10-11(16-13(14)17-12)18(8-15-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,14,16,17) |
InChI Key |
YDUZAMOWVCAJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1N=CN2CC3=CC=CC=C3)N |
Origin of Product |
United States |
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